5-chloro-2-(ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHANESULFONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from basic precursors like urea and β-diketones.
Introduction of the chloro group: Chlorination using reagents like thionyl chloride.
Attachment of the ethanesulfonyl group: Sulfonylation using ethanesulfonyl chloride.
Coupling with the thiadiazole moiety: Using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yield and purity. This might involve:
Continuous flow reactors: for better control of reaction parameters.
Catalysts: to enhance reaction rates.
Purification techniques: like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro or sulfonyl groups.
Substitution: Halogen substitution reactions are common, where the chloro group might be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions but might include various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs, particularly for its potential antimicrobial, antiviral, or anticancer properties.
Biological Research: Studying its effects on various biological pathways and its interaction with biomolecules.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways might include:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Modulation of receptor activity: Acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-2-(METHANESULFONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-2-(ETHANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The unique combination of functional groups in 5-CHLORO-2-(ETHANESULFONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C10H10ClN5O3S2 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H10ClN5O3S2/c1-3-21(18,19)10-12-4-6(11)7(13-10)8(17)14-9-16-15-5(2)20-9/h4H,3H2,1-2H3,(H,14,16,17) |
InChI Key |
SRVHYACJDNWTCS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)C)Cl |
Origin of Product |
United States |
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